![molecular formula C11H18N2O4S B2673079 N-(3-hydroxycyclohexyl)-3,5-dimethylisoxazole-4-sulfonamide CAS No. 1396887-19-6](/img/structure/B2673079.png)
N-(3-hydroxycyclohexyl)-3,5-dimethylisoxazole-4-sulfonamide
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Description
N-(3-hydroxycyclohexyl)-3,5-dimethylisoxazole-4-sulfonamide, also known as JNJ-1930942, is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. This channel is a non-selective cation channel that is activated by noxious stimuli, such as heat, acid, and capsaicin. TRPV1 is expressed in sensory neurons and is involved in pain sensation, inflammation, and thermoregulation. JNJ-1930942 has been extensively studied for its potential therapeutic applications in pain management and other related disorders.
Scientific Research Applications
Synthesis and Structural Characterization
Sulfonamide-derived compounds, including those related to N-(3-hydroxycyclohexyl)-3,5-dimethylisoxazole-4-sulfonamide, have been synthesized and characterized, exploring their transition metal complexes. The bonding and structure of these compounds were deduced from various physical, spectral, and analytical data, with structures determined by X-ray diffraction methods suggesting an octahedral geometry for all complexes (Chohan & Shad, 2011).
Biological Activities
Antibacterial and Antifungal Activities
New heterocyclic compounds containing a sulfonamido moiety have shown promising antibacterial activities, making them suitable for use as antibacterial agents. These compounds have been tested for their activity against various bacterial strains, revealing significant potential (Azab, Youssef, & El-Bordany, 2013).
Antioxidant and Antiacetylcholinesterase Activities
Sulfonamides synthesized from dopamine derivatives exhibited notable antioxidant activities evaluated by various assays, such as thiocyanate method and ABTS, DPPH, DMPD, and superoxide anion radical scavenging. These compounds also showed effective inhibition of acetylcholinesterase (AChE) activity, highlighting their potential therapeutic applications (Göçer et al., 2013).
Cytotoxic Activity
The cytotoxic activity of sulfonamide compounds and their metal complexes was evaluated in vitro, revealing moderate to significant antibacterial activity against various bacterial strains and good antifungal activity against several fungal strains. This suggests a potential for these compounds in developing new antibacterial and antifungal therapies (Chohan & Shad, 2011).
properties
IUPAC Name |
N-(3-hydroxycyclohexyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O4S/c1-7-11(8(2)17-12-7)18(15,16)13-9-4-3-5-10(14)6-9/h9-10,13-14H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJJXWXCHTYLFPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)NC2CCCC(C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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